Methyl 2-hydroxy-3-isopropylbenzoate

GABAA receptor pharmacology Propofol analog SAR Anesthetic mechanism research

Methyl 2-hydroxy-3-isopropylbenzoate (CAS 52159-64-5), also referred to as methyl 3-isopropylsalicylate, is a benzoate ester derivative bearing a phenolic hydroxyl group ortho to the methyl ester and an isopropyl substituent at the meta position relative to the ester. With a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g·mol⁻¹, this compound belongs to the salicylate ester subclass and is structurally characterized as a mono-functionalized propofol analog wherein one isopropyl group of propofol (2,6-diisopropylphenol) is formally replaced by a carboxymethyl ester group.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 52159-64-5
Cat. No. B3328821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3-isopropylbenzoate
CAS52159-64-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(=O)OC)O
InChIInChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(10(8)12)11(13)14-3/h4-7,12H,1-3H3
InChIKeyTZJOTDHMGVBGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxy-3-isopropylbenzoate (CAS 52159-64-5): Procurement-Relevant Identity and Physicochemical Baseline for Scientific Evaluation


Methyl 2-hydroxy-3-isopropylbenzoate (CAS 52159-64-5), also referred to as methyl 3-isopropylsalicylate, is a benzoate ester derivative bearing a phenolic hydroxyl group ortho to the methyl ester and an isopropyl substituent at the meta position relative to the ester. With a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g·mol⁻¹, this compound belongs to the salicylate ester subclass and is structurally characterized as a mono-functionalized propofol analog wherein one isopropyl group of propofol (2,6-diisopropylphenol) is formally replaced by a carboxymethyl ester group [1]. The compound is commercially available as a research chemical from multiple global suppliers at standard purities of 95% (e.g., Fluorochem, Bidepharm) and ≥97–98% (e.g., MolCore, Boroncore), with pricing for 1 g typically ranging from approximately USD 126–195, positioning it as a niche synthetic intermediate rather than a commodity building block .

Why Methyl 2-Hydroxy-3-isopropylbenzoate Cannot Be Interchanged with Closely Related Salicylates or Propofol Analogs Without Experimental Validation


Within the propofol analog and salicylate ester chemical space, subtle structural modifications produce non-linear and often unpredictable changes in both receptor-level pharmacology and physicochemical behavior. The replacement of a single isopropyl group of propofol with a carboxymethyl ester (yielding the target compound) results in an approximately 10-fold reduction in GABAA receptor binding affinity, while the corresponding carboxylic acid analog (2-hydroxy-3-isopropylbenzoic acid, CAS 7053-88-5) abolishes detectable binding entirely [1]. This demonstrates that neither the free acid nor unsubstituted methyl salicylate can serve as functional surrogates. Furthermore, intramolecular hydrogen bonding between the ortho-phenolic hydroxyl and the ester carbonyl uniquely attenuates the hydrogen-bond donor capacity of the target compound relative to propofol, a feature not present in the simpler salicylate esters lacking the isopropyl group [1]. Consequently, procurement decisions that treat methyl 2-hydroxy-3-isopropylbenzoate as a generic, interchangeable salicylate building block risk introducing uncharacterized pharmacological or physicochemical liabilities into downstream experimental systems.

Quantitative Differentiation Evidence for Methyl 2-Hydroxy-3-isopropylbenzoate (CAS 52159-64-5) Relative to Key Comparators


GABAA Receptor [³⁵S]TBPS Binding Affinity: 10-Fold Reduction Relative to Propofol Distinguishes the Methyl Ester from the Parent Anesthetic

In a direct head-to-head study using [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS) binding displacement from rat whole brain cortical membranes, methyl 2-hydroxy-3-isopropylbenzoate (designated Compound 26) exhibited an IC₅₀ of 39.5 µM. In the same assay system, propofol (2,6-diisopropylphenol, Compound 1) displayed an IC₅₀ of 3.95 µM, representing a 10-fold greater potency [1]. The structurally analogous methyl ether of propofol (Compound 16) showed a comparable IC₅₀ of 37.0 µM, confirming that the presence of the ester carbonyl adjacent to the phenolic hydroxyl, rather than the methyl group per se, is the primary driver of affinity attenuation [1]. This quantitative differential positions the target compound as a useful reduced-affinity probe for distinguishing between high-affinity anesthetic binding and lower-affinity modulatory interactions at the GABAA receptor.

GABAA receptor pharmacology Propofol analog SAR Anesthetic mechanism research

Functional Differentiation from the Free Carboxylic Acid Analog: Methyl Ester Retains Binding While Carboxylic Acid Abolishes It

The most critical structural comparator for procurement decisions is 2-hydroxy-3-isopropylbenzoic acid (CAS 7053-88-5, Compound 25 in the Trapani series), which is both commercially available and frequently considered as a synthetic precursor or alternative. In the identical [³⁵S]TBPS binding assay, the carboxylic acid analog showed no detectable displacement (ND) of radioligand binding at concentrations up to 10⁻⁴ M, whereas the methyl ester (target compound) retained measurable affinity with an IC₅₀ of 39.5 µM [1]. The authors attributed this functional divergence to two factors: (i) the intramolecular hydrogen bond between the phenolic hydroxyl and the adjacent ester carbonyl limits the hydrogen-bond donor capacity of the methyl ester, an interaction that is even more pronounced in the carboxylic acid where the acidic proton further competes for the hydroxyl; and (ii) the greater lipophilicity of the COOCH₃ substituent compared to COOH [1]. This provides a clear, quantitative basis for rejecting the free acid as a pharmacologically equivalent substitute.

Carboxylic acid vs. ester pharmacology GABAA receptor SAR Propofol congener profiling

Physicochemical Differentiation: LogP, Solubility, and Topological Polar Surface Area Profiling Against Unsubstituted Methyl Salicylate

Methyl 2-hydroxy-3-isopropylbenzoate displays a computed consensus Log Po/w of approximately 2.51 (range: 2.23–3.57 depending on computational method and source) and an estimated aqueous solubility (ESOL) of 0.149 mg·mL⁻¹ (LogS = −3.12, classified as 'soluble') . By comparison, the simpler analog methyl salicylate (methyl 2-hydroxybenzoate, CAS 119-36-8, lacking the meta-isopropyl group) exhibits a reported LogP of approximately 2.23–2.55 and substantially higher aqueous solubility (~0.7–1.0 mg·mL⁻¹) [1]. The topological polar surface area (TPSA) of the target compound is 46.53 Ų, compared to 46.53 Ų for methyl salicylate (identical TPSA due to the same H-bond donor/acceptor count) . The differentiating parameter is therefore the isopropyl group, which increases the calculated LogP by approximately 0.3–0.8 log units relative to the unsubstituted methyl salicylate scaffold while preserving the identical H-bond pharmacophore. This enhanced lipophilicity, combined with equivalent TPSA, predicts moderately improved membrane permeability relative to the simpler salicylate without altering the core H-bonding capacity [1].

Lipophilicity profiling ADMET property prediction Salicylate ester physicochemical comparison

Intramolecular Hydrogen Bonding as a Structural Determinant of Differential GABAA Receptor Engagement

The Trapani et al. structure-affinity relationship analysis explicitly identified intramolecular hydrogen bonding between the phenolic hydroxyl group (ortho to the ester) and the adjacent ester carbonyl as the molecular mechanism underlying the ~10-fold affinity decrease of the methyl ester relative to propofol [1]. This intramolecular HB effectively limits the availability of the hydroxyl proton for intermolecular hydrogen-bond donation to the GABAA receptor binding site. The QSAR analysis demonstrated that lipophilicity, rather than electronic (Hammett σ) parameters, was the dominant contributor to affinity variance across the congener series, and that the intramolecular HB effect in compounds 25 and 26 serves to partially sequester the critical H-bond donor functionality [1]. This mechanistic insight is specific to salicylate-type esters bearing an ortho-hydroxyl group and is absent in propofol itself (which lacks the ester carbonyl) or in para-substituted analogs where the hydroxyl and ester are not proximal.

Intramolecular hydrogen bonding Propofol pharmacophore Structure-affinity relationship

Evidence-Backed Research and Industrial Application Scenarios for Methyl 2-Hydroxy-3-isopropylbenzoate (CAS 52159-64-5)


GABAA Receptor Pharmacology: Reduced-Affinity Propofol-Site Probe

Methyl 2-hydroxy-3-isopropylbenzoate is optimally deployed as a reduced-affinity control ligand in GABAA receptor binding and electrophysiology studies. Its IC₅₀ of 39.5 µM in [³⁵S]TBPS displacement assays [1] places it in a concentration range where full receptor occupancy curves are experimentally accessible without the solubility limitations or non-specific membrane partitioning that can accompany highly lipophilic, high-affinity anesthetics such as propofol. This makes it particularly valuable for Schild analysis, competitive binding experiments, and concentration-response profiling where a wide dynamic range is required. Researchers should avoid substituting the free carboxylic acid (Compound 25), which is inactive (ND) in the same assay [1].

Salicylate Ester Scaffold with Enhanced Lipophilicity for Permeability-Critical Assays

In cell-based assays where membrane permeability of the salicylate pharmacophore is a critical experimental variable, the target compound offers a quantitatively defined advantage over methyl salicylate: a consensus LogP increase of ~0.3–0.8 units without alteration of TPSA (46.53 Ų) or H-bond donor/acceptor count [2]. This property profile supports applications in blood-brain barrier penetration modeling, intracellular target engagement studies, and comparative permeability screening panels where incremental lipophilicity must be achieved without introducing additional heteroatoms or structural complexity.

Synthetic Intermediate for Ortho-Hydroxy Benzoate Derivatives Requiring Regioselective Functionalization

The compound serves as a protected ester form of 2-hydroxy-3-isopropylbenzoic acid, enabling synthetic manipulations at the phenolic hydroxyl (e.g., O-alkylation, acylation, sulfonation) without competing reactions at the carboxylic acid functionality . Subsequent methyl ester hydrolysis can regenerate the free acid or be used to install alternative ester prodrug moieties. This regioselective advantage is absent when starting directly from the free carboxylic acid, where the carboxylic acid proton competes for reactivity. The compound's commercial availability at 95%+ purity from multiple suppliers supports its use as a development-ready synthetic building block .

Negative Control for Anesthetic Phenol Structure-Activity Relationship Studies

Within propofol analog SAR programs, the target compound functions as a mechanistically informative negative control: it demonstrates that replacing one isopropyl group with a carboxymethyl ester attenuates binding ~10-fold while retaining measurable affinity, whereas full conversion to the carboxylic acid eliminates binding entirely [1]. This graduated loss of function makes the methyl ester an essential comparator for dissecting the relative contributions of lipophilicity, steric bulk, and H-bond donor capacity to propofol-site pharmacology. Investigators designing congener libraries should include this compound as a mid-point reference standard between full agonists (propofol) and inactive analogs (free acid).

Quote Request

Request a Quote for Methyl 2-hydroxy-3-isopropylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.